molecular formula C21H22ClN3O3S B2894680 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899905-09-0

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2894680
CAS No.: 899905-09-0
M. Wt: 431.94
InChI Key: AZXKDSFKOZCGSF-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a unique structure combining an imidazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The chlorophenyl group is introduced through electrophilic aromatic substitution, while the dimethoxyphenyl group is added via nucleophilic substitution. The final step involves the formation of the thioether linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

The unique combination of the chlorophenyl and dimethoxyphenyl groups in 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound may exhibit different reactivity and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(25-21)29-12-18(26)23-15-9-10-16(27-3)17(11-15)28-4/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXKDSFKOZCGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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